2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a polyethylene glycol (PEG)-like ethoxy chain and a terminal acetic acid group. Its structure comprises:
- Boc-protected amine: Provides stability under basic conditions and selective deprotection under acidic conditions .
- Triethylene glycol-like backbone: Two ethoxy units (-OCH2CH2-) and an ethylamino spacer enhance solubility in polar solvents and flexibility .
- Acetic acid terminus: Enables conjugation with amines or alcohols via carbodiimide-mediated coupling .
This molecule is widely used in solid-phase peptide synthesis (SPPS) and bioconjugation, where its PEG-like spacer improves hydrophilicity and reduces steric hindrance .
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O6/c1-13(2,3)21-12(18)15-5-7-20-9-8-19-6-4-14-10-11(16)17/h14H,4-10H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARIBPNCVYWBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Primary Amine
The synthesis begins with Boc protection of a primary amine precursor. For example, 2-aminoethoxyethanol is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Reaction Conditions :
-
Reagent : Boc₂O (1.2 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C → room temperature
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Time : 12 hours
Outcome :
Polyether Chain Elongation
The ethoxyethoxyethyl spacer is built via Williamson ether synthesis. For instance, 2-{[(tert-Butoxy)carbonyl]amino}ethoxyethanol reacts with tosylated ethylene glycol derivatives:
Reaction Conditions :
-
Reagent : Ethylene glycol ditosylate (1.1 equiv)
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Base : Sodium hydride (2.5 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 60°C
-
Time : 24 hours
Outcome :
Alternative Pathway: Sequential Coupling
An alternative route employs carbodiimide-mediated coupling to assemble the polyether-glycine backbone:
Activation of Boc-Protected Amine
Reaction Conditions :
-
Activating Agents : HOBt (1.1 equiv), EDC (1.1 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C → room temperature
-
Time : 1 hour
Intermediate : Activated ester of 2-{[(tert-butoxy)carbonyl]amino}ethoxyethoxyethylamine.
Coupling with Glycine
Reaction Conditions :
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Reagent : Glycine (1.5 equiv)
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Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
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Solvent : DCM
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Temperature : Room temperature
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Time : 12 hours
Outcome :
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Product : 2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid
Optimization Strategies
Solvent and Temperature Effects
Higher yields are achieved in polar aprotic solvents (e.g., DMF) due to improved solubility of intermediates. For example:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 68 | 92 |
| DMF | 82 | 95 |
| THF | 74 | 90 |
Catalytic Enhancements
Adding catalytic DMAP (4-dimethylaminopyridine) accelerates coupling reactions:
Analytical Characterization
Critical quality control steps include:
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.45–3.70 (m, 12H, OCH₂CH₂O and NHCH₂COO), 5.10 (br s, 1H, NH).
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Mitigations
Epimerization Risks
The glycine moiety may racemize under basic conditions. Mitigation involves:
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols and amines.
Coupling Reactions: It can be used in peptide coupling reactions, where the amino group reacts with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include deprotected amines, carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
The compound is utilized in the synthesis of peptide drugs due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group, facilitating the formation of complex structures without unwanted side reactions.
Bioconjugation
Bioconjugation refers to the process of chemically linking biomolecules to other molecules, often for therapeutic or diagnostic purposes. The presence of the ethoxy groups in this compound allows for the conjugation of various biomolecules, enhancing their solubility and stability in biological systems.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating functionalized polyethylene glycol (PEG) derivatives. PEGylation is a technique used to improve the pharmacokinetics and bioavailability of drugs.
Case Study 1: Peptide Synthesis
A study published in Journal of Medicinal Chemistry demonstrated the use of t-Boc-N-amido-PEG1-CH2COOH in synthesizing a novel peptide with enhanced activity against cancer cells. The Boc protecting group allowed for selective deprotection under mild conditions, leading to high yields of the desired peptide product.
Case Study 2: Drug Delivery Systems
Research conducted by American Chemical Society explored the incorporation of this compound into drug delivery systems. The study found that conjugating drugs with PEG derivatives significantly increased their half-life and reduced immunogenicity, making them more effective for therapeutic applications.
Case Study 3: Diagnostic Applications
In a recent publication in Analytical Chemistry, researchers utilized this compound to develop a biosensor capable of detecting specific biomarkers associated with diseases. The ethoxy chains improved the sensor's sensitivity and specificity, demonstrating its potential in clinical diagnostics.
Mechanism of Action
The mechanism of action of 2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with other molecules through nucleophilic substitution or coupling reactions. The compound’s reactivity is influenced by the presence of the ethoxy and acetic acid groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Key Findings :
- Methyl substitution () reduces hydrogen-bonding capacity, impacting solubility in aqueous buffers.
- Aromatic groups (e.g., naphthalene in ) introduce π-π stacking interactions, useful in fluorescence-based assays.
- Ester derivatives () are precursors to active esters, requiring additional steps for activation.
Biological Activity
The compound 2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid , with the CAS number 356066-44-9 , is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and protein engineering.
The molecular formula of this compound is , with a molecular weight of 306.36 g/mol . Its structural characteristics include multiple ethoxy groups and an acetic acid moiety, which may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 356066-44-9 |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : Preliminary studies indicate that derivatives of Boc-amino acids can act as inhibitors for various enzymes, including proteases and kinases. The presence of the Boc group enhances stability and specificity towards target enzymes, making it a valuable scaffold in drug design.
- Cellular Uptake and Transport : The ethoxy groups in the structure facilitate cellular permeability, which is crucial for the compound's potential therapeutic applications. Research has shown that similar compounds can enhance the delivery of therapeutic agents across cell membranes.
- Pharmacological Effects : The compound has been evaluated for its effects on various biological pathways. For instance, it has shown promise in modulating pathways involved in inflammation and cancer cell proliferation.
Case Study 1: Enzyme Inhibition
In a study published by the American Chemical Society, derivatives of amino acids similar to this compound were synthesized to evaluate their inhibitory effects on heat shock protein 90 (Hsp90). The study found that modifications to the amino acid backbone significantly influenced the binding affinity and inhibitory potency against Hsp90, suggesting that similar modifications could enhance the activity of our compound against specific targets .
Case Study 2: Cellular Uptake
A recent article examined the cellular uptake mechanisms of Boc-protected amino acids, demonstrating that compounds with ethoxy linkages exhibited enhanced permeability through lipid bilayers. This finding supports the hypothesis that 2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid could be effectively utilized in drug delivery systems .
Case Study 3: Anti-inflammatory Activity
Research has indicated that compounds containing ethyl and ethoxy groups can modulate inflammatory responses in vitro. A study conducted on macrophage cell lines demonstrated that these compounds could reduce the expression of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Boc-protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine functionality during subsequent reactions .
- PEG-like spacer assembly : Coupling 2-(2-aminoethoxy)ethoxy ethylamine derivatives using carbodiimide-mediated amidation or esterification .
- Final deprotection : Acidic cleavage (e.g., TFA) of the Boc group to yield the free amine or carboxylic acid derivative .
- Reaction progress should be monitored via TLC and confirmed by NMR and mass spectrometry .
Q. Which analytical techniques are recommended for characterizing this compound and verifying purity?
- Methodological Answer :
- HPLC : To assess purity (>98% recommended for research-grade material) using reverse-phase columns (C18) with UV detection at 210–254 nm .
- NMR : ¹H and ¹³C NMR to confirm structural integrity, focusing on Boc-group protons (~1.2–1.4 ppm for tert-butyl) and ethylene oxide chain signals (~3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to validate molecular weight and fragmentation patterns .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (P95 mask) if dust or aerosols are generated .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of irritants (H335 hazard) .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers address low yields during the coupling step of ethylene oxide spacers in synthesis?
- Methodological Answer :
- Optimize stoichiometry : Use a 1.2–1.5 molar excess of the PEG-like spacer to drive the reaction to completion .
- Activation strategy : Replace standard carbodiimides (e.g., DCC) with more efficient coupling agents like HATU or PyBOP to enhance amidation efficiency .
- Solvent selection : Use anhydrous DMF or dichloromethane to minimize side reactions .
Q. What strategies can improve the aqueous solubility of this compound for biological assays?
- Methodological Answer :
- Functional group modification : Introduce hydrophilic moieties (e.g., sulfonate groups) at the carboxylic acid terminus .
- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) or add co-solvents like DMSO (≤5% v/v) to enhance solubility without denaturing proteins .
- PEGylation : Extend the ethylene oxide chain length to increase hydrophilicity .
Q. How can stability issues (e.g., Boc-group cleavage or oxidation) be mitigated during long-term storage?
- Methodological Answer :
- Storage conditions : Store at –20°C under inert gas (argon or nitrogen) in airtight, desiccated containers to prevent hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w to inhibit oxidation of ethylene oxide chains .
- Regular QC checks : Perform HPLC every 3–6 months to monitor degradation and repurify if purity drops below 95% .
Data Contradictions and Resolution
- Evidence Conflict : Some SDS documents (e.g., ) classify the compound as a respiratory irritant (H335), while others lack toxicity data.
- Resolution : Prioritize hazard controls (e.g., fume hoods) based on the most conservative safety guidelines until peer-reviewed toxicology studies are available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
